D-Galacto-d-mannan

説明

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-15(11(25)12(26)16(29)31-6)34-18-14(28)10(24)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11-,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDQUFIYNPYJFM-XKDAHURESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11078-30-1 | |

| Record name | D-Galacto-D-mannan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galacto-d-mannan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Composition of D-Galacto-d-mannan

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacto-d-mannans are a class of polysaccharides with significant potential in the pharmaceutical and biotechnology sectors. Composed of a mannan backbone with galactose side chains, their unique structural properties and biological activities, including immunomodulatory and anti-tumor effects, have garnered considerable scientific interest. This technical guide provides a comprehensive overview of the chemical structure, composition, experimental protocols for extraction and analysis, and the biological significance of D-galacto-d-mannans.

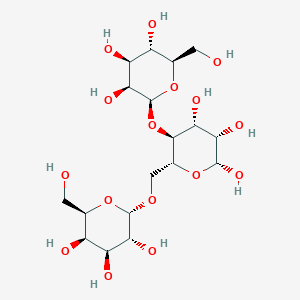

Chemical Structure

D-Galacto-d-mannans are heteropolysaccharides fundamentally composed of a linear backbone of β-(1→4)-linked D-mannopyranose units.[1][2][3] Attached to this mannan backbone are single α-(1→6)-linked D-galactopyranose side chains.[1][2] The variation in the frequency and distribution of these galactose side chains along the mannan backbone is a key determinant of the physicochemical properties and biological functions of the galactomannan.

The general structure can be visualized as a repeating unit of mannose residues, with galactose units branching off at the C-6 position of the mannosyl residues. This branched structure influences the solubility, viscosity, and gelling properties of these polysaccharides.

Figure 1: Simplified chemical structure of D-Galacto-d-mannan.

Composition and Quantitative Data

The composition of D-galacto-d-mannans, specifically the ratio of D-mannose to D-galactose (M/G ratio), varies significantly depending on the plant source. This ratio is a critical parameter that influences the polysaccharide's properties and potential applications. A lower M/G ratio generally corresponds to a higher degree of galactose substitution, leading to increased solubility and lower viscosity.

| Plant Source | Common Name | Mannose:Galactose (M/G) Ratio | Reference(s) |

| Trigonella foenum-graecum | Fenugreek | ~1:1 | |

| Adenanthera pavonina | Red Sandalwood | 1.3:1 | |

| Cyamopsis tetragonoloba | Guar Gum | ~2:1 | |

| Caesalpinia pulcherrima | Peacock Flower | 2.9:1 | |

| Caesalpinia spinosa | Tara Gum | ~3:1 | |

| Ceratonia siliqua | Locust Bean Gum / Carob Gum | ~4:1 | |

| Cassia fistula | Golden Shower | ~5:1 | |

| Sophora japonica | Japanese Pagoda Tree | 5.6:1 |

Experimental Protocols

Extraction and Purification of this compound

A common method for isolating D-galacto-d-mannans from plant seeds involves aqueous extraction followed by alcohol precipitation. The following is a generalized protocol:

-

Seed Preparation: The seeds are cleaned, dehulled, and the endosperm is separated from the germ. The endosperm is then milled into a fine powder.

-

Aqueous Extraction: The endosperm powder is suspended in distilled water, typically at a neutral pH. The mixture is stirred for several hours at an elevated temperature (e.g., 60-80°C) to facilitate the dissolution of the galactomannan.

-

Centrifugation: The resulting viscous solution is centrifuged at high speed (e.g., 10,000 x g) to remove insoluble materials such as proteins and cell debris.

-

Alcohol Precipitation: The supernatant containing the dissolved galactomannan is slowly added to a stirred solution of ethanol or isopropanol (typically 2-3 volumes). This causes the polysaccharide to precipitate out of the solution.

-

Purification: The precipitate is collected by centrifugation or filtration and is washed multiple times with aqueous alcohol to remove low molecular weight impurities.

-

Drying: The purified galactomannan is dried, for instance by freeze-drying or oven drying at a controlled temperature, to yield a fine powder.

Figure 2: General experimental workflow for the extraction and purification of this compound.

Structural Characterization

To determine the M/G ratio, the purified galactomannan can be subjected to enzymatic hydrolysis followed by chromatographic analysis of the resulting monosaccharides.

-

Enzyme Selection: A combination of β-mannanase and α-galactosidase is used. β-mannanase cleaves the mannan backbone, while α-galactosidase removes the galactose side chains.

-

Hydrolysis Conditions: The polysaccharide is dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.0). The enzymes are added, and the mixture is incubated at an optimal temperature (e.g., 40-50°C) for a sufficient time to ensure complete hydrolysis.

-

Analysis: The resulting mixture of mannose and galactose is analyzed using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. The M/G ratio is calculated from the relative peak areas of the two monosaccharides.

NMR spectroscopy is a powerful tool for the detailed structural elucidation of D-galacto-d-mannans.

-

¹H NMR: Provides information on the anomeric protons, which can help determine the α- or β-configuration of the glycosidic linkages.

-

¹³C NMR: Gives signals for each carbon atom in the sugar residues, providing insights into the linkage positions.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assigning all the proton and carbon signals and for establishing the connectivity between the sugar units, thus confirming the (1→4) and (1→6) linkages. For instance, an HMBC experiment can show a correlation between the anomeric proton of a galactose residue and C-6 of a mannose residue, confirming the α-(1→6) linkage.

Biological Significance and Signaling Pathways

D-Galacto-d-mannans have been shown to possess a range of biological activities, with their immunomodulatory properties being of particular interest in drug development. These polysaccharides can interact with pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling pathways.

One such receptor is Dectin-2, a C-type lectin receptor expressed on myeloid cells such as macrophages and dendritic cells. The binding of this compound to Dectin-2 can initiate a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This, in turn, promotes the expression of pro-inflammatory cytokines and chemokines, thereby modulating the immune response.

Figure 3: Simplified signaling pathway of this compound-mediated Dectin-2 activation.

The immunomodulatory effects of D-galacto-d-mannans make them promising candidates for development as vaccine adjuvants, immunotherapeutic agents, and drug delivery vehicles. Further research into the structure-activity relationships of these polysaccharides will be crucial for harnessing their full therapeutic potential.

References

A Technical Guide to D-Galacto-D-mannan Polysaccharides from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Galacto-D-mannan polysaccharides, focusing on their natural sources, extraction methodologies, and pertinent biological activities. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering detailed data and protocols to facilitate further investigation and application of these versatile biopolymers.

Introduction to D-Galacto-D-mannans

D-Galacto-D-mannans are a class of polysaccharides composed of a β-(1→4)-linked D-mannopyranose backbone with α-(1→6)-linked D-galactopyranose side chains.[1] These biopolymers are primarily found in the endosperm of various leguminous seeds, where they function as a primary energy reserve.[2][3] The ratio of mannose to galactose (M/G ratio) is a critical structural parameter that varies depending on the natural source and significantly influences the physicochemical properties and biological activities of the galactomannan.[2][4] These properties include solubility, viscosity, and gelling capacity, making them valuable in the food, pharmaceutical, and cosmetic industries.

Prominent Natural Sources of D-Galacto-D-mannans

A variety of plants, particularly from the Leguminosae (Fabaceae) family, serve as rich sources of galactomannans. The selection of a source is often dictated by the desired M/G ratio and the intended application. Below is a summary of key natural sources and their corresponding galactomannan characteristics.

| Natural Source | Scientific Name | Mannose:Galactose (M/G) Ratio (Approximate) | Galactomannan Content (% by seed weight) | Key Characteristics & Notes |

| Fenugreek Gum | Trigonella foenum-graecum | 1:1 | 20-30% | High water solubility and viscosity. |

| Guar Gum | Cyamopsis tetragonoloba | 2:1 | 40-50% | Widely used as a thickening and stabilizing agent in the food industry. |

| Tara Gum | Caesalpinia spinosa | 3:1 | - | Forms gels with xanthan gum. |

| Locust Bean Gum (Carob Gum) | Ceratonia siliqua | 4:1 | - | Forms strong, elastic gels in combination with other hydrocolloids. |

| Cassia Gum | Cassia fistula | 5:1 | - | Used as a gelling agent. |

| Adenanthera pavonina | Adenanthera pavonina | 1.35:1 | - | A non-traditional source with potential for various applications. |

| Caesalpinia pulcherrima | Caesalpinia pulcherrima | 2.9:1 | - | Investigated for its film-forming properties. |

| Gleditsia triacanthos | Gleditsia triacanthos | - | - | Explored as an alternative source of galactomannan. |

| Sophora japonica | Sophora japonica | 5.75:1 | - | Requires specific extraction conditions due to its high M/G ratio. |

| Mesquite | Prosopis sp. | 1.38:1 | 5.12% (from endosperm) | A source with high dietary fiber and protein content in its seeds. |

Methodologies for Extraction and Purification

The extraction and purification of galactomannans are critical steps that influence the final yield, purity, and structural integrity of the polysaccharide. The general workflow involves separating the endosperm from the seed, followed by extraction and purification steps.

General Experimental Workflow

The following diagram outlines a typical workflow for the extraction and purification of D-galacto-D-mannans from leguminous seeds.

Detailed Experimental Protocols

-

Seed Preparation: The seeds of Adenanthera pavonina are manually dehulled to separate the endosperm from the hull and embryo.

-

Extraction: The isolated endosperm is mixed with distilled water in a 1:5 (w/v) ratio. The mixture is then heated to 80°C for 2 hours with continuous stirring. After heating, the mixture is allowed to stand for approximately 22 hours at room temperature to facilitate complete hydration and extraction of the galactomannan.

-

Initial Separation: The resulting viscous solution is filtered through a nylon net to remove larger particulate matter. The filtrate is then centrifuged at 3800 x g for 20 minutes at 20°C to pellet any remaining insoluble material.

-

Precipitation: The supernatant, containing the crude galactomannan, is collected and added to ethanol (99.8% purity) in a 1:2 (v/v) ratio to precipitate the polysaccharide.

-

Purification and Drying: The ethanol is decanted, and the precipitated galactomannan is collected. The purified galactomannan is then lyophilized (freeze-dried) to obtain a dry powder.

-

Seed Swelling and Separation: Seeds are swelled in distilled water for 24 hours to facilitate the separation of the tegument, embryo, and endosperm.

-

Endosperm Homogenization: The separated endosperms are crushed in distilled water at a 1:1 volume ratio and then sifted to achieve a uniform particle size.

-

Ethanol Precipitation: The homogenized endosperm solution is mixed with ethyl alcohol at different concentrations (e.g., 70%, 80%, 90%) in a 1:3 volume ratio to precipitate the galactomannan.

-

Film Preparation (Optional): The purified galactomannan can be dissolved in distilled water to prepare polymeric films by slow solvent evaporation at low temperatures.

Biological Activities and Signaling Pathways

D-Galacto-D-mannans have been shown to exhibit a range of biological activities, including immunomodulatory, anticancer, and anti-inflammatory effects. These activities are often attributed to their interaction with specific cell surface receptors on immune cells.

Immunomodulatory Effects and Signaling

Galactomannans can modulate the inflammatory response in human macrophages. This is achieved through interaction with pattern recognition receptors (PRRs) such as Dectin-1 and Toll-like receptors (TLRs).

The following diagram illustrates the proposed signaling pathway for galactomannan-induced immunomodulation in macrophages.

Studies have shown that galactomannan challenge leads to the overexpression of Nuclear Factor kappa-light-chain-enhancer of activated B cells 2 (NFκB2)/p100. This overexpression is crucial for the subsequent refractory state, where the macrophage response to a secondary stimulus, such as lipopolysaccharide (LPS), is attenuated. This suggests a potential therapeutic role for galactomannans in modulating inflammatory conditions.

Conclusion

This compound polysaccharides from natural sources represent a diverse and valuable class of biopolymers with significant potential in various scientific and industrial fields. Their unique structural features, particularly the mannose to galactose ratio, dictate their functional properties and biological activities. The methodologies for their extraction and purification are well-established, allowing for the isolation of high-purity galactomannans for research and development. Further exploration of their immunomodulatory and other biological activities will likely unveil new therapeutic applications for these versatile polysaccharides.

References

- 1. Galactomannan - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review on leguminous galactomannans: structural analysis, functional properties, biosynthesis process and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Industrial Applications, Principal Sources, and Extraction of Galactomannans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

D-Galacto-D-Mannan Biosynthesis in Leguminous Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacto-D-mannans, commonly known as galactomannans, are a group of water-soluble hemicellulosic polysaccharides found primarily in the endosperm of leguminous seeds. These biopolymers play a crucial role as storage polysaccharides, providing energy for the germinating seed. Structurally, they consist of a linear backbone of β-(1→4)-linked D-mannopyranose units, to which single α-(1→6)-linked D-galactopyranose units are attached as side chains. The ratio of mannose to galactose (M/G ratio) varies among different leguminous species, which in turn influences the physicochemical properties of the galactomannan, such as solubility and viscosity.

This technical guide provides a comprehensive overview of the biosynthesis of D-galacto-D-mannan in leguminous plants, focusing on the core biochemical pathways, enzymatic players, regulatory mechanisms, and key experimental methodologies used in its study. This information is of particular interest to researchers in plant biochemistry, as well as professionals in the pharmaceutical and food industries, where galactomannans are widely used as excipients, thickeners, and stabilizing agents.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that occurs in the Golgi apparatus of endosperm cells during seed development. The pathway involves the synthesis of activated sugar nucleotide precursors, the polymerization of the mannan backbone, and the subsequent attachment of galactose side chains.

The synthesis begins with sucrose, the primary product of photosynthesis, which is converted into nucleotide sugar precursors, UDP-galactose and GDP-mannose, in the cytosol. These activated sugars are then transported into the Golgi apparatus. Inside the Golgi, mannan synthase polymerizes GDP-mannose into a linear (1→4)-β-D-mannan backbone. Concurrently, galactosyltransferase transfers galactose units from UDP-galactose to the 6-position of specific mannose residues on the growing mannan chain, forming the final this compound polymer.

Key Enzymes and Their Properties

The biosynthesis of this compound is primarily catalyzed by two key enzymes: mannan synthase and galactosyltransferase.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene Family | Substrate(s) | Product | Cellular Location | Function |

| Mannan Synthase (ManS) | Cellulose synthase-like A (CSLA) | GDP-D-mannose | (1→4)-β-D-mannan | Golgi apparatus | Catalyzes the polymerization of the mannan backbone. |

| Galactosyltransferase (GMGT) | Glycosyltransferase family | UDP-D-galactose, growing mannan chain | Galactosyl-substituted mannan chain | Golgi apparatus | Transfers galactose units to the mannan backbone. |

While extensive research has been conducted on these enzymes, specific kinetic parameters such as Km and Vmax are not consistently reported across different leguminous species in the available literature. The activities of these enzymes are known to be developmentally regulated, with peak expression coinciding with the period of galactomannan accumulation in the developing seed endosperm.

Table 2: Mannose to Galactose (M/G) Ratio in Galactomannans from Various Leguminous Plants

| Plant Species | Common Name | Mannose:Galactose (M/G) Ratio |

| Trigonella foenum-graecum | Fenugreek | ~1:1 |

| Cyamopsis tetragonoloba | Guar | ~2:1 |

| Caesalpinia spinosa | Tara | ~3:1 |

| Ceratonia siliqua | Carob (Locust Bean) | ~4:1 |

| Cassia fistula | Cassia | ~5:1 |

| Gleditsia triacanthos | Honey Locust | ~3-4:1 |

The M/G ratio is a critical determinant of the functional properties of galactomannans. A lower M/G ratio (higher galactose content) generally leads to increased solubility and lower viscosity.

Regulation of this compound Biosynthesis

The biosynthesis of galactomannan is a tightly regulated process, influenced by developmental cues and hormonal signals. The expression of genes encoding the key biosynthetic enzymes is transcriptionally controlled, ensuring that galactomannan is produced at the correct time and in the appropriate tissues during seed development.

Developmental signals during seed maturation trigger changes in the balance of plant hormones, such as abscisic acid (ABA) and gibberellins. These hormonal changes, in turn, influence the activity of specific transcription factors. These transcription factors then bind to the promoter regions of the genes encoding mannan synthase, galactosyltransferase, and the enzymes involved in precursor synthesis, thereby upregulating their expression and initiating galactomannan biosynthesis.

Experimental Protocols

The study of this compound biosynthesis involves a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.

Quantification of Galactomannan Content in Legume Seeds

This protocol describes a common method for the quantification of galactomannan based on the analysis of its constituent monosaccharides after acid hydrolysis.

-

Sample Preparation:

-

Grind dried legume seeds to a fine powder.

-

Defat the seed powder by extraction with a suitable organic solvent (e.g., hexane or acetone) in a Soxhlet apparatus for 6-8 hours.

-

Air-dry the defatted powder to remove residual solvent.

-

-

Acid Hydrolysis:

-

Weigh approximately 100 mg of the defatted seed powder into a pressure-resistant tube.

-

Add 10 mL of 2 M trifluoroacetic acid (TFA).

-

Seal the tube and heat at 121°C for 1 hour to hydrolyze the polysaccharides into monosaccharides.

-

Cool the tube to room temperature and centrifuge to pellet the insoluble material.

-

Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or by rotary evaporation.

-

-

Monosaccharide Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

Re-dissolve the dried hydrolysate in a known volume of ultrapure water.

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject an aliquot of the filtered solution into an HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac PA10).

-

Separate the monosaccharides (mannose and galactose) using an isocratic or gradient elution with sodium hydroxide.

-

Quantify the amounts of mannose and galactose by comparing the peak areas to those of known standards.

-

Calculate the total galactomannan content and the M/G ratio.

-

In Vitro Assay for Mannan Synthase Activity

This assay measures the incorporation of radiolabeled mannose from GDP-[14C]-mannose into a growing mannan polymer.

-

Enzyme Extraction:

-

Homogenize developing legume endosperm tissue in an ice-cold extraction buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, containing 1 mM DTT, 1 mM EDTA, and protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 2,000 x g) to remove cell debris.

-

Prepare a microsomal fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.

-

Resuspend the microsomal pellet in a small volume of assay buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

50 mM HEPES-NaOH, pH 7.5

-

5 mM MgCl2

-

1 mM DTT

-

0.5% (w/v) Triton X-100

-

Microsomal enzyme preparation (10-50 µg of protein)

-

GDP-[14C]-mannose (e.g., 0.1 µCi, specific activity 200-300 mCi/mmol)

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).

-

-

Quantification of Polymer Synthesis:

-

Filter the reaction mixture through a glass fiber filter to capture the precipitated radiolabeled polymer.

-

Wash the filter extensively with 5% TCA and then with ethanol to remove unincorporated GDP-[14C]-mannose.

-

Dry the filter and measure the radioactivity using a scintillation counter.

-

Calculate the amount of mannose incorporated into the polymer based on the specific activity of the GDP-[14C]-mannose.

-

Transcriptome Analysis (RNA-Seq) for Identification of Biosynthesis Genes

This workflow outlines the steps for identifying genes involved in galactomannan biosynthesis using RNA sequencing.

Conclusion and Future Perspectives

The biosynthesis of this compound in leguminous plants is a finely tuned process involving a dedicated set of enzymes and regulatory networks. While significant progress has been made in elucidating the core pathway and identifying the key genes, further research is needed to fully understand the intricate regulatory mechanisms and the precise kinetic properties of the biosynthetic enzymes. A deeper understanding of these aspects will not only advance our fundamental knowledge of plant cell wall biosynthesis but also open up new avenues for the biotechnological production of tailored galactomannans with specific functional properties for various industrial applications. Future research efforts could focus on the detailed biochemical characterization of mannan synthases and galactosyltransferases from a wider range of leguminous species, as well as the identification and characterization of the transcription factors and signaling components that orchestrate this important metabolic pathway.

Unveiling the Molecular Architecture and Functional Attributes of D-Galacto-D-mannan from Ceratonia siliqua

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Galacto-d-mannan, a natural polysaccharide extracted from the endosperm of Ceratonia siliqua (carob tree) seeds, is a versatile biopolymer with significant applications in the pharmaceutical, food, and cosmetic industries. Commonly known as locust bean gum (LBG), its unique physicochemical properties, such as high viscosity in solution, gelling capabilities in the presence of other hydrocolloids, and biocompatibility, make it a subject of extensive research and a valuable excipient in drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its molecular structure and synergistic interactions.

Physicochemical Properties of this compound

The functional properties of this compound are intrinsically linked to its molecular structure and behavior in aqueous solutions. The following tables summarize the key quantitative physicochemical parameters of this galactomannan.

| Property | Value | References |

| Molecular Weight (Mw) | 300,000 - 2,000,000 Da | [1][2] |

| Mannose to Galactose (M:G) Ratio | Approximately 4:1 | [3] |

| Solubility in Water | Partially soluble in cold water, fully soluble in hot water (80-85°C) | [4][5] |

| pH of 1% Solution | 5.4 - 7.0 | |

| Appearance | White to yellowish-white, nearly odorless powder |

Table 1: General Physicochemical Properties of this compound from Ceratonia siliqua

| Parameter | Condition | Value | References |

| Viscosity of 1% solution | 25°C, Brookfield RVT, 20 rpm | Minimum 2,800 mPa·s | |

| Shear-thinning behavior | 1% solution, 10-1000 s⁻¹ shear rate | Viscosity decreases with increasing shear rate | |

| Temperature dependence | 1% solution, 10-60°C | Viscosity decreases with increasing temperature |

Table 2: Rheological Properties of this compound Solutions

Experimental Protocols for Characterization

Accurate and reproducible characterization of this compound is crucial for its application in research and development. This section provides detailed methodologies for key experiments.

Determination of Monosaccharide Composition (Mannose:Galactose Ratio)

The mannose to galactose ratio is a critical parameter that influences the solubility and gelling properties of locust bean gum. This can be determined by hydrolyzing the polysaccharide into its constituent monosaccharides, followed by chromatographic separation and quantification.

1. Acid Hydrolysis:

-

Weigh approximately 10 mg of dry locust bean gum into a screw-cap tube.

-

Add 5 mL of 2 M trifluoroacetic acid (TFA).

-

Seal the tube and heat at 120°C for 2 hours in a heating block or oven.

-

Cool the tube to room temperature.

-

Centrifuge to pellet any insoluble material.

-

Transfer the supernatant containing the hydrolyzed monosaccharides to a new tube.

-

Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried hydrolysate in a known volume of deionized water for analysis.

2. Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a carbohydrate-specific column (e.g., Dionex CarboPac™ series).

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. A typical gradient could be:

-

0-25 min: 18 mM NaOH

-

25.1-40 min: 100 mM NaOH, 1 M NaOAc

-

40.1-50 min: 18 mM NaOH

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Pulsed amperometry using a gold electrode with a standard quadruple potential waveform for carbohydrates.

-

Quantification: Prepare standard curves for D-mannose and D-galactose in the expected concentration range. The molar ratio is calculated from the concentrations determined from the standard curves.

Molecular Weight Determination by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to determine the absolute molecular weight and size distribution of polymers without the need for column calibration with standards of the same polymer type.

-

Sample Preparation:

-

Dissolve locust bean gum in the mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃) to a concentration of approximately 1 mg/mL.

-

To ensure full dissolution and disaggregation, gently heat the solution (e.g., 80°C for 30 minutes) and then allow it to cool to room temperature with gentle stirring overnight.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

SEC-MALS System:

-

A high-performance liquid chromatography (HPLC) system with a degasser, pump, and autosampler.

-

A series of size-exclusion columns suitable for high molecular weight polysaccharides (e.g., Waters Ultrahydrogel™, Agilent PL aquagel-OH).

-

A multi-angle light scattering (MALS) detector.

-

A refractive index (RI) detector.

-

-

Chromatographic Conditions:

-

Mobile Phase: 0.1 M NaNO₃ with 0.02% NaN₃.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 100 µL.

-

-

Data Analysis:

-

The dn/dc value (refractive index increment) for locust bean gum in the mobile phase must be determined or obtained from the literature (typically around 0.146 mL/g).

-

The MALS and RI data are processed using specialized software (e.g., ASTRA™ from Wyatt Technology) to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) across the elution profile.

-

Rheological Analysis by Rotational Viscometry

The viscosity and flow behavior of locust bean gum solutions are critical for many of its applications.

-

Solution Preparation:

-

Prepare a 1% (w/v) solution of locust bean gum in deionized water.

-

Disperse the powder into the water under vigorous stirring to prevent clumping.

-

Heat the dispersion to 85°C for 30 minutes with continuous stirring to ensure complete hydration.

-

Cool the solution to the desired measurement temperature.

-

-

Instrumentation:

-

A rotational viscometer or rheometer equipped with a concentric cylinder or cone-and-plate geometry.

-

-

Measurement Protocol:

-

Equilibrate the sample at the desired temperature (e.g., 25°C) in the viscometer.

-

Perform a pre-shear at a high shear rate (e.g., 100 s⁻¹) for 1 minute to ensure a consistent starting state, followed by a rest period of 2 minutes.

-

Measure the viscosity over a range of shear rates (e.g., from 0.1 to 1000 s⁻¹) to characterize the shear-thinning behavior.

-

To study the effect of temperature, perform a temperature sweep at a constant shear rate (e.g., 50 s⁻¹) over the desired temperature range (e.g., 20°C to 80°C) at a controlled heating/cooling rate (e.g., 2°C/min).

-

Visualizing Molecular Structure and Interactions

Chemical Structure of this compound

This compound from Ceratonia siliqua is a linear polysaccharide composed of a (1→4)-linked β-D-mannopyranose backbone with single α-D-galactopyranose units attached as side chains via (1→6) linkages. The irregular distribution of these galactose side chains is a key feature influencing its properties.

Caption: Chemical structure of this compound.

Synergistic Gelation with Xanthan Gum

While locust bean gum does not form a gel on its own, it exhibits a remarkable synergistic interaction with xanthan gum to form a strong, elastic, and thermoreversible gel. The proposed mechanism involves the association of the smooth, unsubstituted regions of the locust bean gum's mannan backbone with the helical structure of the xanthan gum molecule.

Caption: Synergistic interaction of LBG and Xanthan Gum.

This technical guide provides a foundational understanding of the physicochemical properties of this compound from Ceratonia siliqua. The detailed experimental protocols and visual representations of its molecular structure and interactions are intended to support researchers and drug development professionals in harnessing the full potential of this valuable biopolymer.

References

A Deep Dive into the Mannose-to-Galactose Ratio of Galactomannans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Galactomannans, a class of polysaccharides, are increasingly pivotal in the pharmaceutical and food industries for their versatile properties as thickeners, stabilizers, and gelling agents. The functional characteristics of these biopolymers are intrinsically linked to their molecular structure, most notably the ratio of D-mannose to D-galactose (M/G ratio) in their composition. This technical guide provides a comprehensive overview of the M/G ratio in various galactomannans, detailed experimental protocols for its determination, and visual workflows to elucidate the analytical processes.

The Significance of the Mannose-to-Galactose Ratio

Galactomannans are composed of a linear backbone of β-(1→4)-linked D-mannopyranose units to which α-(1→6)-linked D-galactopyranose units are attached as side chains.[1][2] The M/G ratio is a critical parameter as it dictates the degree of galactose substitution, which in turn influences the physicochemical properties of the galactomannan, such as solubility, viscosity, and gelling capacity.[3][4] A higher degree of galactose substitution generally leads to increased water solubility due to the prevention of hydrogen bonding between the mannan backbones.[3]

Mannose-to-Galactose Ratios in Common Galactomannans

The M/G ratio varies significantly depending on the botanical source of the galactomannan. The following table summarizes the M/G ratios for several commercially important galactomannans.

| Galactomannan Source | Botanical Name | Mannose:Galactose (M/G) Ratio | References |

| Fenugreek Gum | Trigonella foenum-graecum | ~1:1 | |

| Guar Gum | Cyamopsis tetragonolobus | ~1.5:1 to 2:1 | |

| Tara Gum | Caesalpinia spinosa | ~3:1 | |

| Locust Bean Gum (Carob Gum) | Ceratonia siliqua | ~4:1 | |

| Cassia Gum | Cassia fistula | ~5:1 |

Experimental Protocols for Determining the Mannose-to-Galactose Ratio

The accurate determination of the M/G ratio is paramount for quality control and for predicting the functional behavior of galactomannans. The primary methods employed for this analysis involve acid hydrolysis of the polysaccharide to its constituent monosaccharides, followed by chromatographic or spectroscopic quantification.

Experimental Workflow for M/G Ratio Determination

Caption: A generalized workflow for the determination of the mannose-to-galactose ratio in galactomannans.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and direct method for the quantification of monosaccharides without the need for derivatization.

Methodology:

-

Sample Hydrolysis:

-

Accurately weigh approximately 10-20 mg of the purified galactomannan sample into a screw-cap vial.

-

Add 2 mL of 2 M sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).

-

Seal the vial and heat at 100-120°C for 2-4 hours to ensure complete hydrolysis of the polysaccharide into its monosaccharide constituents.

-

Cool the solution to room temperature.

-

Neutralize the acidic solution by adding barium carbonate (BaCO₃) or calcium carbonate (CaCO₃) until effervescence ceases.

-

Centrifuge the mixture to pellet the insoluble salts.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Chromatographic Analysis:

-

System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector.

-

Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series).

-

Mobile Phase: An isocratic or gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. A typical starting condition is a low concentration of NaOH (e.g., 10-20 mM) to separate neutral sugars like mannose and galactose.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Pulsed amperometry, which provides sensitive and direct detection of carbohydrates.

-

Quantification: Prepare standard solutions of D-mannose and D-galactose of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each monosaccharide. Determine the concentration of mannose and galactose in the hydrolyzed sample by comparing their peak areas to the calibration curves.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for monosaccharide analysis, providing both quantitative and structural information. This method requires a derivatization step to make the non-volatile sugars amenable to gas chromatography.

Methodology:

-

Sample Hydrolysis: Follow the same hydrolysis and neutralization procedure as described for HPAEC-PAD.

-

Derivatization (Alditol Acetate Method):

-

Reduction: To the hydrolyzed and neutralized sample, add sodium borohydride (NaBH₄) and incubate to reduce the monosaccharides to their corresponding alditols.

-

Acetylation: Acetylate the alditols by adding acetic anhydride and a catalyst (e.g., 1-methylimidazole). This reaction converts the hydroxyl groups to acetate esters, making the molecules volatile.

-

Extraction: Extract the resulting alditol acetates into an organic solvent (e.g., dichloromethane).

-

-

GC-MS Analysis:

-

System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for separating sugar derivatives (e.g., a polar stationary phase).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A programmed temperature ramp to achieve optimal separation of the derivatized monosaccharides.

-

Detection: Mass spectrometry, which provides identification based on the mass spectrum of each compound and quantification based on the peak area.

-

Quantification: Prepare and derivatize standard solutions of D-mannose and D-galactose. Generate a calibration curve and quantify the amounts of mannose and galactose in the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information about galactomannans, including the M/G ratio, without the need for hydrolysis.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the purified galactomannan in a suitable solvent, typically deuterium oxide (D₂O).

-

To reduce viscosity and improve spectral resolution, the sample may be partially hydrolyzed to a lower molecular weight.

-

-

NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

-

Data Analysis: The anomeric proton signals of the mannose and galactose residues are typically well-resolved in the ¹H NMR spectrum. The M/G ratio can be determined by integrating the respective anomeric proton signals. Two-dimensional NMR experiments can be used to confirm the assignments and provide further structural details.

-

Logical Relationships in Analytical Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural information, or high throughput.

Caption: A decision-making diagram for selecting an appropriate analytical method based on experimental needs.

This technical guide provides a foundational understanding of the mannose-to-galactose ratio in galactomannans and the analytical methodologies for its determination. For researchers and professionals in drug development and food science, a precise characterization of this parameter is essential for harnessing the full potential of these valuable biopolymers.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. Galactomannan - Wikipedia [en.wikipedia.org]

- 3. Industrial Applications, Principal Sources, and Extraction of Galactomannans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locust bean gum: Exploring its potential for biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Molecular Weight of D-Galacto-d-mannan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed for the determination of the molecular weight of D-Galacto-d-mannan, a polysaccharide of significant interest in the pharmaceutical and food industries. This document details the core experimental protocols, presents quantitative data from various sources, and illustrates the experimental workflows through diagrams.

D-Galacto-d-mannans, also known as galactomannans, are plant-derived polysaccharides consisting of a β-(1→4)-linked D-mannose backbone with α-(1→6)-linked D-galactose side chains. Their molecular weight is a critical parameter influencing their physicochemical properties, such as viscosity and gelling capacity, which in turn dictates their functionality and application.

Core Methodologies for Molecular Weight Determination

The molecular weight of this compound is typically determined using a combination of techniques that provide information on the average molecular weight and the distribution of molecular weights within a sample. The most prominent and reliable methods include Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Analytical Ultracentrifugation (AUC), and Viscometry.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful and absolute technique for determining the weight-averaged molecular weight (Mw) of macromolecules in solution without the need for column calibration with molecular weight standards.[1][2] The method separates molecules based on their hydrodynamic volume, and the MALS detector measures the intensity of light scattered by the molecules, which is directly proportional to their molecular weight.[1]

Experimental Protocol:

-

Sample Preparation:

-

Instrumentation and Setup:

-

An HPLC or FPLC system equipped with a size-exclusion column suitable for the expected molecular weight range of the galactomannan.

-

A multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN or miniDAWN).

-

A differential refractive index (dRI) detector to measure the concentration of the eluting polymer.

-

The system should be equilibrated with the filtered mobile phase until stable baselines are achieved for all detectors.

-

-

Data Acquisition:

-

Inject the prepared sample onto the equilibrated SEC column.

-

Monitor the elution profile using the UV (if applicable), MALS, and dRI detectors.

-

The data acquisition software (e.g., ASTRA software) collects the light scattering intensity at multiple angles and the refractive index change as the sample elutes.

-

-

Data Analysis:

-

The software uses the signals from the MALS and dRI detectors to calculate the absolute molar mass at each elution volume across the chromatographic peak.

-

The weight-averaged molecular weight (Mw), number-averaged molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are determined from the analysis of the entire peak.

-

Figure 1: Experimental workflow for SEC-MALS analysis.

Analytical Ultracentrifugation (AUC)

AUC is an absolute method for determining the molecular weight of macromolecules in solution. It involves subjecting a sample to high centrifugal forces and monitoring the sedimentation behavior of the solute. Two complementary AUC techniques are commonly used: sedimentation velocity and sedimentation equilibrium.

-

Sedimentation Velocity: This technique measures the rate at which molecules move through a solvent under a strong centrifugal field. It provides information on the distribution of sedimentation coefficients, which can be related to molecular weight and shape.

-

Sedimentation Equilibrium: In this method, a lower centrifugal force is applied until the process of sedimentation is balanced by diffusion, establishing a stable concentration gradient. This gradient is directly related to the molar mass of the solute, providing an unambiguous determination of the weight-averaged molecular weight.

Experimental Protocol (General):

-

Sample Preparation:

-

Prepare this compound solutions in a suitable buffer at several known concentrations.

-

The buffer should be carefully matched for density and viscosity, and a buffer blank is required for reference.

-

Ensure samples are free from aggregates and contaminants by filtration or centrifugation.

-

-

Instrumentation and Setup:

-

An analytical ultracentrifuge (e.g., Beckman Optima XL-I) equipped with an appropriate optical detection system (e.g., Rayleigh interference or absorbance).

-

Select the appropriate centrifuge cells and rotor.

-

-

Data Acquisition:

-

For Sedimentation Velocity: Centrifuge the sample at a high speed (e.g., 35,000-50,000 rpm) and collect data on the movement of the sedimentation boundary over time.

-

For Sedimentation Equilibrium: Centrifuge the sample at a lower speed for an extended period (24-48 hours) until equilibrium is reached, characterized by no further change in the concentration gradient.

-

-

Data Analysis:

-

For Sedimentation Velocity: Analyze the data using software like SEDFIT to obtain a distribution of sedimentation coefficients (c(s)). This distribution can be converted to a molecular weight distribution using a power-law relationship.

-

For Sedimentation Equilibrium: Analyze the final concentration gradient to determine the weight-averaged molecular weight (Mw).

-

Figure 2: Workflow for Analytical Ultracentrifugation.

Viscometry and the Mark-Houwink Equation

Viscometry is a classical method for estimating the viscosity-average molecular weight (Mv) of polymers. It relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight.

[η] = K * Ma

Where:

-

[η] is the intrinsic viscosity.

-

M is the molecular weight.

-

K and a are the Mark-Houwink parameters, which are constant for a specific polymer-solvent system at a given temperature. The 'a' value also provides insight into the conformation of the polymer in solution.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of this compound solutions of different known concentrations in a suitable solvent.

-

-

Viscosity Measurement:

-

Measure the flow time of the solvent and each polymer solution at a constant temperature using a viscometer (e.g., Ubbelohde viscometer).

-

Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

-

-

Determination of Intrinsic Viscosity:

-

Extrapolate the reduced viscosity to zero concentration by plotting it against concentration (Huggins plot) or by plotting the inherent viscosity against the natural logarithm of the relative viscosity (Kraemer plot). The y-intercept of this plot gives the intrinsic viscosity [η].

-

-

Molecular Weight Calculation:

-

Use the determined intrinsic viscosity [η] and the known Mark-Houwink parameters (K and a) for the specific galactomannan-solvent system to calculate the viscosity-average molecular weight (Mv).

-

Figure 3: Logical relationship for viscometric analysis.

Summary of Molecular Weight Data for this compound

The molecular weight of this compound varies significantly depending on its botanical source, the age of the plant, and the extraction and purification methods employed. The following table summarizes reported molecular weight values from various sources.

| Source of this compound | Molecular Weight (Da) | Method of Determination | Reference(s) |

| Adenanthera pavonina | 1,810,000 | Viscometry | |

| Caesalpinia pulcherrima | 1,810,000 | Viscometry | |

| Gleditsia triacanthos | 1,170,000 | Viscometry | |

| Sophora japonica | 1,170,000 | Viscometry | |

| Guar (Cyamopsis tetragonoloba) | ~380,000 | Multi-angle laser light scattering | |

| Locust Bean Gum (Ceratonia siliqua) | 860,000 - 1,100,000 | Not Specified | |

| Fenugreek | 850,000 | Not Specified | |

| Delonix regia | 580,000 | Not Specified |

Mark-Houwink Parameters

The Mark-Houwink parameters are crucial for determining molecular weight from viscosity data. These parameters are specific to the polymer, solvent, and temperature.

| Polymer System | K (dL/g) | a | Solvent | Temperature (°C) | Reference(s) |

| Guar Gum | 3.7 x 10-4 | 0.74 | Water | 25 |

It has been suggested that for galactomannans with similar mannose-to-galactose ratios, such as those from guar, locust bean, and tara gums, the same Mark-Houwink parameters can be used with reasonable confidence.

Conclusion

The determination of the molecular weight of this compound is essential for its effective application in various industries. SEC-MALS and Analytical Ultracentrifugation stand out as absolute methods providing detailed information on both the average molecular weight and its distribution. Viscometry offers a more accessible, albeit relative, method that is reliant on established Mark-Houwink parameters. The choice of methodology will depend on the specific requirements of the analysis and the available instrumentation. For a comprehensive characterization, a combination of these techniques is often recommended.

References

The Pivotal Role of D-Galacto-D-mannan as a Plant Cell Wall Polysaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacto-D-mannans, a major group of hemicelluloses, are integral components of the plant cell wall, particularly abundant in the endosperm of leguminous seeds. This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted roles of D-galacto-D-mannan. It delves into its function as a primary storage polysaccharide, its intricate interactions with other cell wall components, and its emerging significance in plant development and defense signaling. Furthermore, this guide explores the burgeoning applications of galactomannans in the pharmaceutical industry, particularly in drug delivery systems. Detailed experimental protocols for the extraction, purification, and characterization of galactomannans are provided, alongside quantitative data and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

D-Galacto-D-mannans are polysaccharides composed of a linear backbone of β-(1→4)-linked D-mannopyranose residues, to which single α-(1→6)-linked D-galactopyranose units are attached as side chains.[1] The ratio of mannose to galactose (M/G ratio) varies depending on the plant source and significantly influences the physicochemical properties of the galactomannan, such as its solubility, viscosity, and gelling capacity.[1][2]

Primarily known as a storage carbohydrate in the seeds of the Leguminosae family, galactomannan also plays a structural role by interacting with cellulose microfibrils, contributing to the strength and integrity of the cell wall.[1][3] Recent research has begun to unravel its more dynamic functions in plant growth, development, and as a source of signaling molecules in plant defense mechanisms. The unique properties of galactomannans have also garnered significant interest in various industrial applications, most notably in the food, cosmetic, and pharmaceutical sectors. This guide aims to provide an in-depth technical resource on the core aspects of this compound in the context of plant biology and its potential for drug development.

Structure and Physicochemical Properties

The fundamental structure of this compound is characterized by its mannan backbone and galactose side chains. The M/G ratio is a critical parameter that dictates its functionality and varies across different plant species.

Quantitative Data on Galactomannan Properties

The following tables summarize key quantitative data for galactomannans from various plant sources.

Table 1: Mannose to Galactose (M/G) Ratio and Molecular Weight of Galactomannans from Various Plant Sources

| Plant Source | Common Name | Mannose:Galactose (M/G) Ratio | Average Molecular Weight (kDa) |

| Cyamopsis tetragonoloba | Guar | ~1.6 - 2.0:1 | 50 - 8,000 |

| Ceratonia siliqua | Locust Bean (Carob) | ~3.4 - 4.0:1 | 960 - 1,100 |

| Trigonella foenum-graecum | Fenugreek | ~1.1 - 1.2:1 | ~30 |

| Caesalpinia spinosa | Tara | ~3.0:1 | - |

| Adenanthera pavonina | Red Sandalwood | ~1.3 - 1.8:1 | 1,810 |

| Gleditsia triacanthos | Honey Locust | - | 1,170 |

| Sophora japonica | Japanese Pagoda Tree | ~5.75:1 | - |

| Trigonella persica | Persian Fenugreek | ~5:1 | - |

| Delonix regia | Royal Poinciana | ~4.0:1 | 250 |

Table 2: Extraction Yield and Polysaccharide Composition of Galactomannans

| Plant Source | Extraction Yield (%) | Mannose Content (%) | Galactose Content (%) | Other Monosaccharides (%) |

| Gleditsia triacanthos | - | 66.9 | 23.7 | Rha, Fuc, Ara, Xyl, Glc (minor) |

| Adenanthera pavonina | - | 52.8 | 39.2 | Rha, Fuc, Ara, Xyl, Glc (minor) |

| Caesalpinia pulcherrima | - | 69.1 | 24.0 | Rha, Fuc, Ara, Xyl, Glc (minor) |

| Sophora japonica | - | 81.5 - 81.9 | 14.2 - 14.5 | Rha, Fuc, Ara, Xyl, Glc (minor) |

| Neltuma chilensis | 5.12 | 28.7 - 40.9 | - | - |

| Dichrostachys cineria | ~21 | - | - | - |

Biosynthesis of this compound

The biosynthesis of galactomannan is a complex enzymatic process that occurs primarily in the Golgi apparatus of endosperm cells during seed development. The pathway involves the coordinated action of several enzymes to synthesize the nucleotide sugar precursors and polymerize them into the final polysaccharide.

Enzymatic Steps in Galactomannan Biosynthesis

The biosynthesis of galactomannan begins with sucrose, which is converted into the activated sugar donors, GDP-D-mannose and UDP-D-galactose. These precursors are then utilized by specific glycosyltransferases to assemble the galactomannan polymer.

The key enzymes involved in this pathway include:

-

Sucrose Synthase (SuSy) and Invertase : Initiate the pathway by converting sucrose into fructose and UDP-glucose or glucose.

-

Phosphomannose Isomerase (PMI) : Converts fructose-6-phosphate to mannose-6-phosphate.

-

Phosphomannomutase (PMM) : Isomerizes mannose-6-phosphate to mannose-1-phosphate.

-

GDP-mannose Pyrophosphorylase (GMP) : Synthesizes GDP-D-mannose from mannose-1-phosphate and GTP.

-

UDP-glucose 4-epimerase (UGE) : Converts UDP-glucose to UDP-D-galactose.

-

Mannan Synthase (ManS) : A β-(1→4)-mannosyltransferase that polymerizes the mannan backbone using GDP-D-mannose as the substrate.

-

Galactosyltransferase (GT) : An α-(1→6)-galactosyltransferase that transfers galactose from UDP-D-galactose to the C6 position of the mannose residues in the growing mannan chain.

The coordinated activity of Mannan Synthase and Galactosyltransferase is crucial for determining the final M/G ratio of the galactomannan.

Role in Plant Cell Wall Structure and Development

This compound serves a dual function in the plant cell wall, acting as both a structural component and a storage reserve.

-

Structural Role: Galactomannans can form non-covalent interactions with cellulose microfibrils, creating a cross-linked network that enhances the mechanical strength of the cell wall. This interaction is influenced by the M/G ratio, with less substituted galactomannans showing a higher affinity for cellulose.

-

Storage Role: In the endosperm of many legume seeds, galactomannan is the primary storage polysaccharide. It is deposited in large quantities during seed development and is subsequently hydrolyzed during germination to provide energy for the growing embryo.

Role in Plant Defense

Recent evidence suggests that oligosaccharide fragments derived from the enzymatic degradation of cell wall polysaccharides, including mannans, can act as Damage-Associated Molecular Patterns (DAMPs). These DAMPs are recognized by plant cell surface receptors, triggering a cascade of downstream signaling events that lead to the activation of plant innate immunity.

Upon recognition of mannan oligosaccharides, a series of defense responses are initiated, including:

-

Activation of Mitogen-Activated Protein Kinase (MAPK) cascades: These signaling pathways are crucial for transducing the initial perception of the DAMP into downstream cellular responses.

-

Production of Reactive Oxygen Species (ROS): A rapid burst of ROS is a hallmark of plant defense activation.

-

Callose deposition: Reinforcement of the cell wall at the site of potential pathogen entry.

-

Upregulation of defense-related genes: This leads to the synthesis of antimicrobial compounds and pathogenesis-related (PR) proteins.

Applications in Drug Development

The unique physicochemical properties of galactomannans, such as their high viscosity, gelling capacity, biocompatibility, and biodegradability, make them attractive candidates for various applications in the pharmaceutical industry, particularly in drug delivery.

-

Controlled Drug Release: Galactomannan-based hydrogels can be formulated to provide sustained release of encapsulated drugs. The release kinetics can be modulated by altering the M/G ratio, the degree of cross-linking, and other formulation parameters.

-

Targeted Drug Delivery: The galactose moieties on the galactomannan backbone can be recognized by specific receptors on the surface of certain cells, such as asialoglycoprotein receptors on hepatocytes. This provides a potential mechanism for targeted drug delivery to specific tissues.

-

Nanoparticle Drug Carriers: Galactomannans can be used to formulate nanoparticles for the delivery of therapeutic agents. These nanoparticles can protect the drug from degradation, improve its solubility, and facilitate its uptake by cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of Galactomannan from Seeds

This protocol describes a general method for the aqueous extraction and ethanol precipitation of galactomannan from legume seeds.

Materials:

-

Legume seeds (e.g., fenugreek, guar)

-

Distilled water

-

Ethanol (95%)

-

Blender or grinder

-

Centrifuge and centrifuge tubes

-

Beakers and magnetic stirrer

-

Cheesecloth or fine mesh sieve

Procedure:

-

Seed Preparation: Clean the seeds and mechanically break them using a blender or grinder to separate the endosperm from the hull and embryo.

-

Aqueous Extraction: Suspend the endosperm fraction in distilled water (e.g., 1:10 w/v ratio). Heat the suspension to 60-80°C with continuous stirring for 1-2 hours to facilitate galactomannan solubilization.

-

Filtration and Centrifugation: Filter the hot slurry through cheesecloth or a fine mesh sieve to remove insoluble material. Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 20-30 minutes to pellet any remaining fine particles.

-

Ethanol Precipitation: Collect the supernatant and slowly add ethanol (1.5 to 3 volumes) while stirring to precipitate the galactomannan.

-

Collection and Drying: Allow the precipitate to settle, then collect it by centrifugation or filtration. Wash the collected galactomannan with absolute ethanol to remove water. Dry the purified galactomannan in an oven at 40-50°C or by lyophilization.

Determination of Mannose to Galactose (M/G) Ratio by HPLC

This protocol outlines the acid hydrolysis of galactomannan followed by HPLC analysis to determine the M/G ratio.

Materials:

-

Purified galactomannan

-

Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)

-

Mannose and galactose standards

-

HPLC system with a suitable column (e.g., Aminex HPX-87P) and a refractive index (RI) detector

-

Heating block or water bath

-

Neutralizing agent (e.g., barium carbonate or calcium carbonate)

-

Syringe filters (0.22 µm)

Procedure:

-

Acid Hydrolysis: Accurately weigh a small amount of dried galactomannan (e.g., 10-20 mg) into a screw-cap tube. Add a known volume of acid (e.g., 2 M TFA or 1 M H₂SO₄) and heat at 100-120°C for 1-4 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

-

Neutralization: After cooling, neutralize the hydrolysate with a suitable base (e.g., add barium carbonate until effervescence ceases). Centrifuge to remove the precipitate.

-

Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis: Prepare a series of mannose and galactose standards of known concentrations. Inject the standards and the hydrolyzed sample onto the HPLC system.

-

Data Analysis: Integrate the peak areas for mannose and galactose in both the standards and the sample. Construct a calibration curve for each monosaccharide. Calculate the concentration of mannose and galactose in the sample and determine the molar ratio.

Preparation of Galactomannan-Based Nanoparticles for Drug Delivery

This protocol describes a method for preparing galactomannan nanoparticles using an in-situ nanoprecipitation method.

Materials:

-

Purified galactomannan

-

Drug to be encapsulated (e.g., a hydrophobic chemotherapeutic agent)

-

Suitable solvent for the drug (e.g., ethanol)

-

Aqueous solution (e.g., deionized water)

-

Magnetic stirrer or sonicator

Procedure:

-

Galactomannan Solution Preparation: Dissolve the galactomannan in the aqueous solution at a desired concentration to form a viscous solution. Stir until a homogenous solution is obtained.

-

Drug Solution Preparation: Dissolve the drug in a suitable solvent to create a concentrated solution.

-

Nanoprecipitation: While vigorously stirring or sonicating the galactomannan solution, add the drug solution dropwise. The rapid solvent displacement will cause the drug to precipitate as nanoparticles within the galactomannan matrix.

-

Stabilization and Purification: Continue stirring for a period to allow for nanoparticle stabilization. The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove the organic solvent and any unencapsulated drug.

-

Characterization: Characterize the prepared nanoparticles for size, morphology (e.g., using Dynamic Light Scattering and Transmission Electron Microscopy), drug loading efficiency, and in vitro drug release profile.

Experimental Workflow for Studying Galactomannan-Cellulose Interaction using Surface Plasmon Resonance (SPR)

This workflow outlines the steps for analyzing the binding of galactomannan to a cellulose surface using SPR.

References

The Multifaceted Roles of Galactomannans in Plant Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactomannans, a major class of hemicelluloses, are significant storage polysaccharides in the seeds of numerous plant species, particularly within the Leguminosae family. These neutral biopolymers are primarily located in the endosperm's cell walls, where they serve a variety of critical biological functions essential for seed survival, germination, and early seedling establishment. Composed of a β-(1→4)-D-mannan backbone with α-(1→6)-linked D-galactose side chains, the structural diversity of galactomannans, especially the mannose-to-galactose (M/G) ratio, dictates their physicochemical properties and, consequently, their physiological roles. This technical guide provides an in-depth exploration of the biological functions of galactomannans in plant seeds, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular processes.

Core Biological Functions of Galactomannans

Galactomannans in plant seeds fulfill three primary biological roles: as a vital energy reserve, as a structural component influencing seed integrity and germination, and as a protectant contributing to desiccation tolerance.

Energy Reserve for Germination and Seedling Growth

The most well-established function of galactomannans is as a carbon and energy source for the developing embryo upon germination.[1] In many legume seeds, galactomannan can constitute over 30% of the seed's dry weight, representing a substantial energy depot.[2] During germination, a suite of hydrolytic enzymes, synthesized by the aleurone layer or the embryo itself, systematically degrades the galactomannan polymer into its constituent monosaccharides, mannose and galactose.[2] These simple sugars are then absorbed by the embryo and funneled into central metabolic pathways to fuel respiration and the biosynthesis of essential molecules required for seedling growth until the plant becomes photosynthetically active.[2]

The mobilization of these stored reserves is a tightly regulated process, initiated in response to germination cues. The enzymatic breakdown begins with the action of α-galactosidase , which cleaves the galactose side chains, followed by endo-β-mannanase , which hydrolyzes the mannan backbone into smaller manno-oligosaccharides. Finally, β-mannosidase breaks down these oligosaccharides into free mannose.[2]

Structural Role and Regulation of Water Uptake

Galactomannans contribute significantly to the structural integrity of the seed endosperm. In species like date palm (Phoenix dactylifera) and coffee (Coffea arabica), the dense packing of mannan polymers confers remarkable hardness to the seed, providing mechanical protection to the embryo. The degree of galactose substitution plays a crucial role in the physical properties of the galactomannan. A lower M/G ratio, indicating a higher degree of galactose substitution, generally increases the water solubility and viscosity of the galactomannan, while a higher M/G ratio leads to more rigid, insoluble structures due to increased hydrogen bonding between the unsubstituted mannan backbones.

This modulation of water retention is critical during imbibition, the initial phase of germination. The hydrophilic nature of galactomannans allows them to absorb and hold large amounts of water, which is essential for the activation of metabolic processes. Furthermore, the controlled degradation of the endosperm cell wall, rich in galactomannans, is a key event in weakening the structures surrounding the embryo, thereby facilitating radicle protrusion and the completion of germination.

Contribution to Desiccation Tolerance

In orthodox seeds, which can survive extreme drying, the accumulation of specific molecules during late embryogenesis is crucial for acquiring desiccation tolerance. While the primary role in this process is often attributed to late embryogenesis abundant (LEA) proteins and oligosaccharides like raffinose and stachyose, galactomannans are also implicated. By forming a glassy state within the cytoplasm as the seed dries, these molecules are thought to protect cellular structures from damage. The hydrophilic nature of galactomannans and their ability to form extensive hydrogen-bonded networks can help to replace water molecules on the surface of macromolecules and membranes, thus preserving their structural and functional integrity during dehydration.

Quantitative Data on Seed Galactomannans

The composition and properties of galactomannans vary significantly among different plant species. The following table summarizes key quantitative data for galactomannans from several commercially and scientifically important seeds.

| Plant Species (Common Name) | Galactomannan Content (% of seed dry weight) | Mannose:Galactose (M:G) Ratio | Molecular Weight (Da) | Reference(s) |

| Cyamopsis tetragonoloba (Guar) | 40-50% | 1.6-1.8:1 | 1.0 - 2.0 x 10⁶ | |

| Ceratonia siliqua (Carob/Locust Bean) | ~30% | 3.9-4.0:1 | 0.3 - 2.0 x 10⁶ | |

| Trigonella foenum-graecum (Fenugreek) | 20-30% | 1.0-1.1:1 | High | |

| Caesalpinia spinosa (Tara) | - | 3.0:1 | - | |

| Gleditsia sinensis | - | 3.55:1 | - | |

| Prosopis farcta | 22.4% | 1.7:1 | - | |

| Dichrostachys cineria | 21.4% | 1.05:1 | - | |

| Adenanthera pavonina | - | 1.35:1 | 1.81 x 10⁶ | |

| Sophora japonica | - | 5.75:1 | 1.17 x 10⁶ |

Experimental Protocols

Extraction and Purification of Galactomannans from Legume Seeds

This protocol describes a general method for the aqueous extraction and purification of galactomannans from legume seeds, adapted from Cerqueira et al. (2009).

Materials:

-

Dried legume seeds

-

Distilled water

-

Ethanol (96%)

-

Blender or grinder

-

Centrifuge and centrifuge tubes

-

Magnetic stirrer and stir bars

-

Beakers

-

Filter paper or cheesecloth

Procedure:

-

Seed Preparation: Mechanically break or grind the dried seeds to separate the endosperm from the hull and embryo.

-

Aqueous Extraction:

-

Suspend the endosperm fraction in distilled water at a ratio of 1:10 (w/v).

-

For galactomannans with a low M:G ratio (e.g., from fenugreek or guar), extraction can be performed at room temperature with continuous stirring for 2-4 hours.

-

For galactomannans with a high M/G ratio (e.g., from carob), heating the suspension to 80°C for 1-2 hours can improve the extraction yield.

-

-

Centrifugation: Centrifuge the suspension at approximately 10,000 x g for 20 minutes to pellet insoluble materials.

-

Supernatant Collection: Carefully decant the supernatant, which contains the soluble galactomannan.

-

Ethanol Precipitation:

-

Slowly add ethanol (96%) to the supernatant with gentle stirring to a final concentration of 60-70% (v/v).

-

The galactomannan will precipitate out of the solution. Allow the precipitate to settle, or facilitate the process by refrigerating for several hours or overnight.

-

-

Purification:

-

Collect the precipitated galactomannan by centrifugation or filtration.

-

Wash the precipitate multiple times with 70% ethanol to remove low molecular weight impurities.

-

Further purification can be achieved by re-dissolving the galactomannan in a minimal amount of distilled water and repeating the ethanol precipitation step.

-

-

Drying: Dry the purified galactomannan precipitate in an oven at 40-50°C or by freeze-drying to obtain a fine powder.

Determination of Endo-β-Mannanase Activity

This spectrophotometric assay is adapted from a method described for determining endo-β-mannanase activity in germinating seeds.

Materials:

-

Plant tissue extract (from germinating seeds)

-

Locust Bean Gum (LBG) galactomannan (substrate)

-

Sodium acetate buffer (100 mM, pH 5.0)

-

p-Hydroxybenzoic acid hydrazide (PHBAH) reagent

-

D-Mannose (for standard curve)

-

Spectrophotometer

-

Water bath

Procedure:

-

Enzyme Extraction:

-

Homogenize a known weight of plant tissue (e.g., 5-10 mg of endosperm) in ice-cold extraction buffer (e.g., sodium acetate buffer).

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C for 30 minutes.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the enzyme extract and a solution of LBG galactomannan (e.g., 0.25% w/v in sodium acetate buffer).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 3 hours).

-

Prepare a blank for each sample by incubating the enzyme extract with buffer only (no substrate).

-

-

Quantification of Reducing Sugars:

-

Stop the enzymatic reaction (e.g., by adding the PHBAH reagent).

-

Add the PHBAH reagent to the reaction mixture and the blank, and heat in a boiling water bath for 5-10 minutes to allow color development.

-

Cool the samples to room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 410 nm) using a spectrophotometer.

-

-

Standard Curve: Prepare a standard curve using known concentrations of D-mannose to relate absorbance to the amount of reducing sugar produced.

-